molecular formula C18H35Cl B1587886 Oleyl chloride CAS No. 16507-61-2

Oleyl chloride

Cat. No.: B1587886
CAS No.: 16507-61-2
M. Wt: 286.9 g/mol
InChI Key: IFABLCIRROMTAN-UHFFFAOYSA-N
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Description

It is a colorless to pale yellow liquid primarily used in organic synthesis and material science . This compound is derived from oleic acid, a monounsaturated fatty acid commonly found in various animal and vegetable fats and oils.

Mechanism of Action

Preparation Methods

Oleyl chloride can be synthesized through several methods, primarily involving the reaction of oleic acid with chlorinating agents. The most common synthetic routes include:

    Thionyl Chloride Method: Oleic acid is reacted with thionyl chloride (SOCl₂) under reflux conditions.

    Phosphorus Trichloride or Pentachloride Method: Oleic acid is treated with phosphorus trichloride (PCl₃) or phosphorus pentachloride (PCl₅).

    Oxalyl Chloride Method: Oleic acid is reacted with oxalyl chloride (COCl)₂ in the presence of a solvent like carbon tetrachloride.

Industrial production of this compound often involves large-scale reactions using these methods, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Oleyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include alcohols, amines, water, and reducing agents. The major products formed are esters, amides, oleic acid, and oleyl alcohol.

Comparison with Similar Compounds

Oleyl chloride is similar to other fatty acid chlorides, such as:

Compared to these compounds, this compound is unique due to its unsaturated carbon-carbon double bond, which imparts different chemical reactivity and physical properties. This unsaturation allows for additional functionalization and modification, making this compound a versatile compound in various applications.

Properties

CAS No.

16507-61-2

Molecular Formula

C18H35Cl

Molecular Weight

286.9 g/mol

IUPAC Name

1-chlorooctadec-9-ene

InChI

InChI=1S/C18H35Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h9-10H,2-8,11-18H2,1H3

InChI Key

IFABLCIRROMTAN-UHFFFAOYSA-N

SMILES

CCCCCCCCC=CCCCCCCCCCl

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCCCl

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the primary applications of oleyl chloride in chemical synthesis?

A1: this compound serves as a versatile building block in synthesizing various compounds. For instance, it's used to modify other molecules by attaching its long hydrophobic chain. Some notable applications include:

  • Surfactant Production: this compound reacts with various molecules to create surfactants. For example, reacting it with hydrolysates of chromed waste creates surface-active substances [], while reacting it with cellulose or lignin forms hydrophobic coatings [].
  • Biofoam Development: this compound reacts with tannin, a natural polyphenol, to create water-repellent, flexible biofoams []. These foams demonstrate improved water resistance and interesting mechanical properties.
  • Drug Delivery Enhancement: Conjugating this compound to polyethylene glycol-block-poly(ɛ-caprolactone) copolymers creates nanocarriers with improved curcumin encapsulation, enhancing its bioavailability for potential anticancer applications [].
  • Synthesis of Bioactive Compounds: this compound plays a crucial role in synthesizing insect pheromones like Muscalure (cis-9-tricosene), a sex attractant for houseflies []. This application highlights its utility in producing complex molecules with biological activity.

Q2: Can this compound participate in metathesis reactions?

A: Yes, this compound is a suitable substrate for olefin metathesis reactions. Research shows that modified or unmodified Re2O7–Al2O3 catalysts effectively catalyze the metathesis of this compound with alkenes like 1-hexene and 2-butene []. This reaction pathway holds potential for synthesizing telechelic compounds and other bioactive substances.

Q3: How does the structure of this compound influence its applications?

A3: this compound's structure directly impacts its applications.

    Q4: What are the environmental considerations associated with this compound?

    A4: While this compound offers various applications, it's crucial to consider its environmental impact.

      Q5: What analytical techniques are employed to characterize this compound and its derivatives?

      A5: Various analytical techniques are essential for characterizing this compound and the compounds synthesized using it. Some of the commonly used methods include:

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique confirms the structure of this compound derivatives and provides information about the arrangement of atoms within the molecule [, ].
      • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is valuable for identifying and quantifying this compound and its derivatives in complex mixtures, as demonstrated in the analysis of insect pheromone extracts [].
      • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR helps identify functional groups present in this compound-derived compounds, confirming successful chemical modifications like esterification [].
      • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: This technique is useful for analyzing high-molecular-weight compounds like the tannin-oleyl chloride derivatives used in biofoam production [].

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